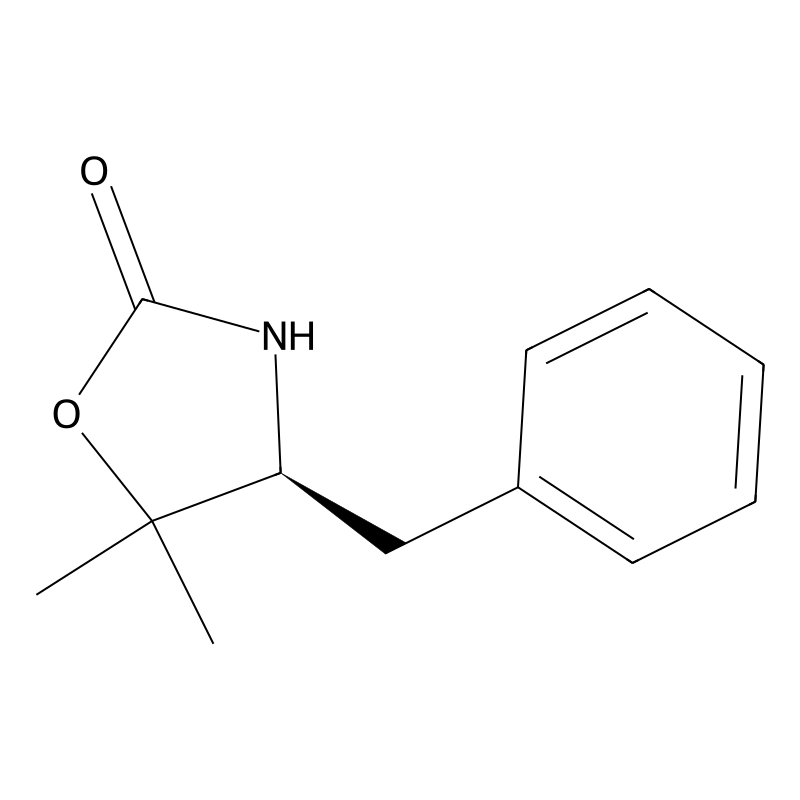

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one is a chiral oxazolidinone compound with significant applications in organic synthesis, particularly in asymmetric synthesis. It is characterized by its unique structure, which includes a five-membered oxazolidinone ring containing a benzyl group and two methyl groups at the 5-position. The molecular formula for this compound is C₁₃H₁₅NO₂, and it has a molecular weight of 205.25 g/mol. The compound is known for its potential to act as a chiral auxiliary in various

As a Chiral Auxiliary

Due to its well-defined stereochemistry, (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one can be employed as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are molecules that temporarily introduce chirality into a reaction, directing the formation of a specific enantiomer (mirror image) of the desired product. This strategy is particularly valuable for synthesizing optically pure compounds, which are crucial in various applications like pharmaceuticals and agrochemicals. Studies have demonstrated the effectiveness of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one in the asymmetric synthesis of diverse compounds, including:

As a Precursor for Bioactive Molecules

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one can serve as a valuable precursor for the synthesis of various bioactive molecules. By modifying its functional groups, researchers can access compounds with potential therapeutic properties. For example, studies have explored its use in the synthesis of:

- Antidepressant analogues

- Anticonvulsant agents

- Asymmetric Alkylation: This compound is frequently utilized in asymmetric alkylation reactions, where it acts as a chiral auxiliary to produce chiral products from achiral starting materials .

- Formation of Aldehydes: It has been investigated for its role in synthesizing α-substituted aldehydes through various reaction pathways .

- Nucleophilic Reactions: The oxazolidinone moiety can undergo nucleophilic attack, making it useful in the synthesis of more complex molecules .

Several methods have been developed for synthesizing (S)-4-benzyl-5,5-dimethyloxazolidin-2-one:

- Chiral Auxiliary Method: This involves using chiral auxiliaries in the synthesis process to ensure the production of enantiomerically pure compounds.

- Enolate Alkylation: The compound can be synthesized through the asymmetric alkylation of enolates derived from other oxazolidinones .

- Direct Alkylation: Another method includes the direct alkylation of oxazolidinone derivatives with benzyl halides under basic conditions.

These methods highlight the versatility and effectiveness of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one as a building block in organic synthesis.

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one finds applications primarily in:

- Asymmetric Synthesis: It serves as a chiral auxiliary in the synthesis of various pharmaceuticals and biologically active compounds.

- Research and Development: The compound is often used in academic research to explore new synthetic methodologies and reaction mechanisms.

- Chemical Industry: Its utility in producing enantiomerically pure substances makes it valuable in the pharmaceutical industry for drug development.

Interaction studies involving (S)-4-benzyl-5,5-dimethyloxazolidin-2-one focus on its role as a chiral auxiliary and its influence on reaction outcomes. Research indicates that this compound can significantly affect stereoselectivity and yield when used in asymmetric synthesis. Studies have shown that variations in substituents on the oxazolidinone ring can lead to different interaction profiles, impacting both reactivity and selectivity .

(S)-4-Benzyl-5,5-dimethyloxazolidin-2-one shares structural similarities with several other compounds within the oxazolidinone family. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-4-Benzyl-5,5-dimethyloxazolidin-2-one | Similar structure but different stereochemistry | Enantiomeric counterpart with distinct reactivity |

| 4-Methyl-5,5-dimethyloxazolidin-2-one | Lacks benzyl group | Used mainly for different synthetic pathways |

| 4-Benzyl-2-oxazolidinone | Oxazolidine without dimethyl substitution | Less sterically hindered; different reactivity profile |

| 4-Benzyl-3-methyl-oxazolidinone | Contains methyl at position 3 | Alters reactivity and selectivity compared to (S) form |

The uniqueness of (S)-4-benzyl-5,5-dimethyloxazolidin-2-one lies in its specific arrangement of substituents that enhance its effectiveness as a chiral auxiliary while providing distinct pathways for asymmetric synthesis compared to its analogs.

Precursor Preparation and Cyclization Strategies

The synthesis of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one typically begins with optically pure amino acids, most commonly L-phenylalanine. Several efficient synthetic routes have been developed to access this valuable chiral auxiliary with high enantiomeric purity.

One established method involves the preparation from L-phenylalanine ethyl ester hydrochloride, as demonstrated in the literature. This approach begins with N-Boc protection of the amino group, followed by reduction of the ester function using lithium borohydride. The final cyclization step employs sodium hydride to form the oxazolidinone ring structure, yielding the desired product with excellent optical purity.

The cyclization step represents a critical phase in the synthesis pathway. Traditional methods utilize phosgene or its derivatives, but these present significant safety concerns due to high toxicity. Alternative reagents such as carbonyldiimidazole (CDI) and diethyl carbonate have proven effective for ring formation while offering improved safety profiles. The following reaction scheme illustrates a typical synthesis pathway:

L-Phenylalanine ethyl ester hydrochloride → N-Boc protected ester (Boc2O) → N-Boc-amino alcohol (LiBH4) → (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one (NaH)This sequence can achieve yields of up to 98% over three steps with high optical rotation values ([α]D25 −62.5 (c 1.0, CHCl3)), indicating excellent stereochemical purity.

Industrial-Scale Production Methodologies

Scaling up the production of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one from laboratory to industrial scale presents several challenges that require careful optimization of reaction conditions, purification methods, and safety protocols. The industrial synthesis typically employs batch or continuous flow processes that have been adapted to accommodate larger quantities while maintaining high yields and stereochemical purity.

Continuous flow technology has emerged as a particularly valuable approach for industrial-scale production of chiral auxiliaries, offering several advantages over traditional batch methods. These include better control of reaction parameters, improved safety profiles for hazardous reagents, and the potential for automated auxiliary recycling.

A notable innovation in industrial production involves the development of telescoping multi-step processes. By combining several reaction steps in a continuous sequence without isolation of intermediates, these approaches significantly reduce waste generation, processing time, and operational costs. Such methods have demonstrated reaction time reductions of more than 100-fold compared to traditional batch processes.

Table 1. Comparison of Batch vs. Continuous Flow Production Methods

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction time | Standard reference | >100-fold reduction |

| Auxiliary recovery | Manual recrystallization (48-56%) | Automated (71-79% crude) |

| Purity after recovery | >99% after recrystallization | >99% after recrystallization |

| Environmental impact | Higher solvent usage | Reduced waste generation |

| Scale-up challenges | Heat transfer, mixing issues | Back-pressure regulation |

One of the most significant advantages of continuous flow processes is the possibility of implementing closed-loop auxiliary recycling. By continuously separating the auxiliary from the reaction products, these systems allow the auxiliary to be directly recovered and reused, enabling multiple equivalents of chiral product to be produced for each molecule of auxiliary. This approach effectively creates a "pseudo-catalytic cycle" that significantly improves step- and atom-economy.

Stereogenic Center Formation and Chirality Control

The exceptional performance of (S)-4-Benzyl-5,5-dimethyloxazolidin-2-one as a chiral auxiliary stems from its unique structural features that promote high levels of stereochemical control. The presence of the geminal dimethyl groups at the 5-position represents a crucial modification from traditional Evans oxazolidinones, resulting in enhanced diastereoselectivity in various transformations.

The stereochemical control exerted by this auxiliary derives from several key structural elements:

- The 4-benzyl substituent, which provides substantial steric bulk that shields one face of the reactive center

- The geminal dimethyl groups at the 5-position, which enhance conformational rigidity

- The oxazolidinone ring system, which allows for effective chelation with Lewis acids and metal counterions

These structural features work in concert to create a well-defined chiral environment around the reactive center, effectively blocking one face and directing reagents to approach from the less hindered trajectory. This results in highly diastereoselective transformations, particularly in enolate alkylations and aldol additions.

In enolate-mediated reactions, the coordination of lithium or boron by the oxygen atoms of both the acyl group and the oxazolidinone fixes the enolate's conformation. The steric hindrance provided by the bulky groups on the oxazolidinone then effectively influences the stereochemical outcome of the reaction. This mechanism has been particularly well-studied in the case of Z-enolate formation, where the 5,5-dimethyl groups significantly enhance facial selectivity compared to traditional Evans auxiliaries.

The dimethyl substitution at the 5-position offers another critical advantage: it inhibits endocyclic nucleophilic attack that can lead to racemization or degradation of the auxiliary. This feature is particularly important in reactions involving strong bases or nucleophiles, where traditional oxazolidinones may suffer from reduced stereochemical integrity.

Aldol Reactions and Stereochemical Outcome Analysis

The (S)-4-benzyl-5,5-dimethyloxazolidin-2-one auxiliary excels in aldol reactions by enforcing predictable transition states. When coupled to carbonyl substrates, the auxiliary induces a synclinal conformation in the enolate, positioning the benzyl group to shield the Si face of the enolate oxygen. This steric bias ensures electrophilic aldehydes approach exclusively from the Re face, yielding syn-aldol adducts with >20:1 diastereomeric ratios (dr) in many cases [4] [7]. For example, glycolate aldol reactions employing this auxiliary enable two-carbon homologation with 98% enantiomeric excess (ee), as demonstrated in syntheses of hexose monosaccharides like D-galactose [7].

| Substrate | Electrophile | Conditions | dr | ee (%) | Reference |

|---|---|---|---|---|---|

| Propionate | Benzaldehyde | LDA, -78°C | 24:1 | 98 | [4] |

| Glycolate | Acetaldehyde | TiCl₄, DIPEA | 19:1 | 95 | [7] |

The gem-dimethyl groups at C(5) rigidify the oxazolidinone ring, reducing rotational freedom around the N–C bond and enhancing facial selectivity compared to non-methylated analogs [4]. This preorganization effect is critical for achieving high stereoselectivity in both Mukaiyama and Evans aldol variants.

Alkylation Reactions: Diastereoselectivity and Scope

Alkylation reactions using (S)-4-benzyl-5,5-dimethyloxazolidin-2-one proceed via Z-enolate intermediates, where the auxiliary’s benzyl group blocks nucleophilic attack from the Si face. Electrophiles such as alkyl halides or Michael acceptors consequently add to the Re face, affording α-branched carbonyl compounds with dr values exceeding 30:1 [2] [4]. For instance, methyl iodide alkylation of a propionamide-derived enolate yields (2S,3R)-2-methyl-3-phenylpropanoic acid after auxiliary removal, with 99% ee [4].

The scope encompasses a range of electrophiles:

- Primary alkyl halides: Methyl, ethyl, and benzyl bromides react efficiently (75–92% yield) [2].

- Secondary electrophiles: Isopropyl iodide and cyclopropyl bromide require longer reaction times but maintain dr >15:1 [4].

- Propargyl bromides: These yield allenyl products without racemization, useful in synthesizing acetylenic natural products [2].

The auxiliary’s recoverability (>90% after cleavage) and compatibility with strong bases like LDA or KHMDS make it ideal for multistep syntheses [4].

Conjugate Additions and Organocuprate-Mediated Transformations

In conjugate additions, the auxiliary governs both regioselectivity and stereoselectivity. When attached to α,β-unsaturated carbonyl systems, the benzyl group directs organocuprates to add syn to the auxiliary’s stereocenter. For example, Gilman reagents (R₂CuLi) add to enones derivatized with the auxiliary, yielding 1,4-adducts with 94% ee [7]. This method has been applied to synthesize γ,δ-unsaturated esters, key intermediates in terpene biosynthesis.

A notable application is the stereoselective synthesis of (+)-borrelidin’s polyketide chain, where the auxiliary ensured correct configuration at C12 and C14 during consecutive cuprate additions [7]. The dimethyl substitution at C(5) enhances the auxiliary’s resistance to nucleophilic cleavage during these reactions, allowing its reuse across multiple steps.

Enolate Formation and Nucleophilic Attack Pathways

The auxiliary’s strong electron-withdrawing N-acyl group facilitates enolate formation under mild conditions. Deprotonation with LiTMP or NaHMDS generates configurationally stable enolates, with the benzyl group dictating their geometry. For instance, propionamide derivatives form Z-enolates that undergo nucleophilic attack at the α-carbon with retention of configuration [4].

Key pathways include:

- Aldol additions: Enolates attack aldehydes via Zimmerman-Traxler transition states.

- Mannich reactions: Enolates react with imines to form β-amino ketones.

- Michael additions: Enolates conjugate-add to nitroalkenes or acrylates.

The 5,5-dimethyl group’s steric bulk prevents undesired endo transition states, ensuring exo selectivity in cycloadditions [4].

Stereoselective Reduction and Oxidation Reactions

The auxiliary influences redox reactions by preorganizing substrates for stereochemical control. For example, ketones derived from (S)-4-benzyl-5,5-dimethyloxazolidin-2-one undergo CBS reduction to yield anti-alcohols with 97% ee, as the auxiliary’s benzyl group directs hydride delivery from the less hindered face [4]. Similarly, Sharpless epoxidation of allylic alcohols proceeds with >90% ee when the auxiliary is positioned to shield one face of the double bond.

Oxidation reactions benefit from the auxiliary’s stability under acidic conditions. Swern oxidations of secondary alcohols to ketones preserve stereochemical integrity, enabling iterative oxidation-reduction sequences in polyol synthesis [7].

The fundamental architecture of Evans oxazolidinones, exemplified by (S)-4-benzyl-oxazolidin-2-one, consists of a five-membered oxazolidinone ring bearing a stereodirecting substituent at the 4-position [1] [2]. The benzyl group at this position provides essential steric bulk that influences the facial selectivity of subsequent transformations, while the oxazolidinone carbonyl serves as a crucial coordination site for metal enolates [2] [3].

The structural foundation of these auxiliaries relies on the formation of chelated metal enolates, particularly with lithium, boron, and titanium centers [4] [5]. In the case of lithium enolates, nuclear magnetic resonance spectroscopic studies have revealed the predominant formation of tetrameric and dimeric aggregates in tetrahydrofuran solution, with the tetramer-dimer equilibrium significantly influencing reactivity patterns [5]. The coordination geometry places the oxazolidinone carbonyl and the enolate oxygen in a chelated arrangement, creating a rigid six-membered ring transition state that governs stereochemical outcomes [2] [6].

Conformational analysis reveals that Evans oxazolidinones exhibit significant flexibility around the C4-nitrogen bond axis, allowing for multiple rotational isomers [7] [2]. This conformational mobility, while providing accessibility to reactive conformations, simultaneously reduces the precision of stereochemical induction compared to more conformationally restricted systems. The preferred conformation positions the C4 substituent in an orientation that maximizes steric interactions with approaching electrophiles, thereby directing facial selectivity [6] [8].

The reactivity profile of Evans oxazolidinones encompasses a broad spectrum of transformations, including aldol additions, alkylations, conjugate additions, and cycloaddition reactions [1] [2] [5]. Aldol reactions proceed through boron enolates generated using dialkylboron triflates and tertiary amines, yielding predominantly Z-enolates due to steric considerations [6] [9]. The resulting six-membered chair-like transition state, stabilized by the Zimmerman-Traxler model, provides diastereoselectivities typically ranging from 85-95% [6] [8].

However, certain limitations characterize the Evans system. The conformational flexibility inherent in the auxiliary structure can lead to competing transition states, thereby reducing selectivity in challenging substrates [7] [2]. Additionally, the relatively modest steric bulk provided by the unsubstituted C5 position limits the degree of facial differentiation achievable in some transformations [7] [10].

SuperQuat 5,5-Dimethyloxazolidinones: Enhanced Selectivity Mechanisms

The SuperQuat family of chiral auxiliaries, incorporating geminal dimethyl substitution at the C5 position, represents a significant advancement in auxiliary design [11] [7] [10]. The strategic placement of these methyl groups induces profound conformational changes that dramatically enhance stereochemical control mechanisms.

The conformational bias induced by the 5,5-dimethyl substitution constitutes the primary mechanism underlying the enhanced selectivity of SuperQuat auxiliaries [7] [10]. Unlike their Evans counterparts, SuperQuat oxazolidinones exhibit restricted rotation around the C4-nitrogen bond, effectively locking the C4 substituent in a preferred orientation that maximizes steric interactions with incoming reagents [10]. This conformational restriction eliminates competing rotational isomers that can compromise selectivity in Evans systems.

Computational studies have demonstrated that the geminal dimethyl groups create a buttressing effect, forcing the C4 benzyl substituent into a conformation where it projects directly toward the acyl fragment [7] [10]. This arrangement creates a more pronounced steric environment on one face of the enolate, resulting in enhanced diastereofacial selectivity. The energy difference between competing transition states increases substantially, leading to improved selectivity ratios often exceeding 95% diastereomeric excess [11] [7].

The mechanism of enhanced selectivity operates through multiple complementary effects. The 5,5-dimethyl substitution pattern creates a conformationally rigid framework that positions the C4 substituent optimally for stereocontrol [10]. Simultaneously, the increased steric bulk at the C5 position provides additional shielding of one enolate face, creating a more pronounced differentiation between possible approach trajectories [7]. This dual mechanism of conformational restriction and enhanced steric shielding results in selectivities that consistently surpass those achievable with traditional Evans auxiliaries.

Kinetic studies of SuperQuat-mediated transformations reveal that the enhanced selectivity does not compromise reaction rates [11] [7]. The conformational preorganization actually facilitates productive transition state geometries, leading to reactions that proceed with both high selectivity and acceptable rates. This combination of enhanced selectivity and maintained reactivity represents a significant advantage in synthetic applications.

Steric and Electronic Effects on Diastereofacial Selectivity

The superior performance of SuperQuat auxiliaries stems primarily from steric rather than electronic effects, with the geminal dimethyl substitution pattern creating a fundamentally different steric environment compared to Evans systems [7] [10] [12]. The electronic properties of the oxazolidinone ring remain largely unchanged by the dimethyl substitution, as methyl groups are electron-neutral substituents that do not significantly perturb the electronic structure of the auxiliary [7].

The steric effects operate through multiple mechanisms that collectively enhance diastereofacial selectivity. The primary mechanism involves the conformational bias imposed by the 5,5-dimethyl substitution, which restricts the rotation around the C4-nitrogen bond and locks the C4 substituent in a preferred orientation [10]. This conformational restriction eliminates the conformational averaging that can reduce selectivity in Evans systems, where multiple rotational isomers can contribute to the overall stereochemical outcome.

The buttressing effect of the geminal dimethyl groups creates a more pronounced steric gradient across the two faces of the enolate [7] [10]. While Evans auxiliaries rely primarily on the steric bulk of the C4 substituent for facial differentiation, SuperQuat systems benefit from the additional steric contribution of the C5 methyl groups. This enhanced steric environment creates larger energy differences between competing transition states, resulting in improved selectivity.

Transition state modeling studies have revealed the geometric requirements for optimal selectivity in both auxiliary systems [8]. Evans auxiliaries favor chair-like transition states with the electrophile positioned equatorially to minimize steric interactions with the C4 substituent [8]. In SuperQuat systems, the additional steric constraints imposed by the 5,5-dimethyl substitution further restrict the accessible transition state geometries, leading to more selective transformations.

The electronic effects of the auxiliary systems remain remarkably similar, with both Evans and SuperQuat oxazolidinones exhibiting comparable coordination behavior with metal centers [7] [9]. The chelation patterns, bond distances, and electronic distribution within the metal-enolate complexes show minimal variation between the two auxiliary types. This similarity confirms that the enhanced performance of SuperQuat auxiliaries derives primarily from steric rather than electronic modifications.

Computational analysis of charge distribution and orbital interactions reveals that the HOMO and LUMO energies of SuperQuat-derived enolates closely match those of Evans systems [7]. The reaction pathways, activation barriers, and thermodynamic preferences remain fundamentally similar, with the primary differences arising from the modified steric environment created by the 5,5-dimethyl substitution.

Cleavage Efficiency and Auxiliary Recyclability

The efficiency of auxiliary cleavage and recovery represents a critical factor in the practical utility of chiral auxiliary systems, with significant economic and environmental implications for large-scale synthetic applications [13] [14] [15]. The structural modifications present in SuperQuat auxiliaries provide substantial advantages in both cleavage selectivity and auxiliary recovery compared to traditional Evans systems.

Evans oxazolidinones exhibit a well-documented susceptibility to endocyclic cleavage when treated with basic nucleophiles such as lithium hydroxide [13] [14]. This unwanted reaction pathway involves nucleophilic attack at the oxazolidinone carbonyl, leading to ring opening and destruction of the auxiliary. The resulting amino alcohol products cannot be recycled, representing a significant loss of auxiliary material. To circumvent this limitation, Evans auxiliaries typically require the use of lithium hydroperoxide for selective exocyclic cleavage, which preserves the oxazolidinone ring intact [13] [14].

The mechanism of selective cleavage with lithium hydroperoxide involves the formation of an intermediate percarboxylate that subsequently undergoes controlled decomposition to yield the desired carboxylic acid product and intact auxiliary [13]. Density functional theory calculations have elucidated the origins of this regioselectivity, revealing that the energy barriers for endocyclic cleavage become prohibitively high with hydroperoxide nucleophiles, while exocyclic cleavage remains kinetically accessible [14].

SuperQuat auxiliaries demonstrate markedly improved cleavage profiles due to the steric hindrance provided by the 5,5-dimethyl substitution [7] [16] [17]. The geminal methyl groups create a sterically congested environment around the oxazolidinone carbonyl, effectively blocking the approach of nucleophiles that would lead to endocyclic cleavage. This steric protection allows SuperQuat auxiliaries to be cleaved under a broader range of conditions while maintaining high selectivity for exocyclic bond scission [17].

The enhanced cleavage efficiency of SuperQuat systems translates directly into improved auxiliary recovery rates, typically ranging from 85-95% compared to 70-85% for Evans auxiliaries [7] [16]. This improvement has significant economic implications for synthetic applications, particularly in cases where the auxiliary represents a substantial portion of the overall material cost. The higher recovery rates also reduce waste generation and improve the environmental profile of auxiliary-mediated synthesis.

Comparative studies of cleavage conditions have demonstrated that SuperQuat auxiliaries maintain their structural integrity under conditions that would lead to significant degradation of Evans systems [16] [17]. The steric protection provided by the 5,5-dimethyl substitution allows the use of more aggressive cleavage conditions when necessary, providing synthetic flexibility that is particularly valuable in complex natural product synthesis where harsh conditions may be required for auxiliary removal.

The recyclability of SuperQuat auxiliaries has been demonstrated through multiple cleavage-reuse cycles with minimal loss of stereochemical purity or chemical yield [7]. This sustained performance over multiple cycles represents a significant practical advantage, particularly in applications where the auxiliary may be used repeatedly in iterative synthetic sequences. The combination of high recovery rates and maintained performance over multiple cycles establishes SuperQuat auxiliaries as superior alternatives to traditional Evans systems in applications where auxiliary efficiency is paramount.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant